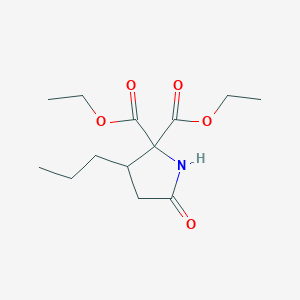
Benzo(b)naphtho(2,3-h)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)naphtho(2,3-h)carbazole is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H15N It is a polycyclic aromatic hydrocarbon (PAH) that consists of a carbazole moiety fused with benzene and naphthalene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(2,3-h)carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed cyclization of 2-bromobenzaldehyde derivatives with (1-methyl-1H-indol-3-yl)acetonitrile can yield benzo[a]carbazole derivatives . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, leading to the formation of naphtho[1,2-b]benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)naphtho(2,3-h)carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functionalities.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(b)naphtho(2,3-h)carbazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzo(b)naphtho(2,3-h)carbazole and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit tubulin polymerization and DNA-binding enzymes, contributing to their antitumor activity . The specific pathways and molecular targets depend on the structure of the derivative and the biological context.
Vergleich Mit ähnlichen Verbindungen
Benzo(b)naphtho(2,3-h)carbazole can be compared with other similar compounds, such as:
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Naphtho[1,2-b]benzofuran: Synthesized through photochemical reactions and used in various organic transformations.
Benzo[a]carbazole: Synthesized through palladium-catalyzed cyclization and used in similar applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
905-95-3 |
|---|---|
Molekularformel |
C24H15N |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
25-azahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H15N/c1-2-6-16-10-20-14-24-22(12-19(20)9-15(16)5-1)21-11-17-7-3-4-8-18(17)13-23(21)25-24/h1-14,25H |
InChI-Schlüssel |
STJHWSXBOXDIAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)





![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)



![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
